molecular formula C10H15N3O2S B2801255 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide CAS No. 552309-39-4

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide

Cat. No. B2801255
CAS RN: 552309-39-4
M. Wt: 241.31
InChI Key: WTLZJHUOAULXMW-UHFFFAOYSA-N
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Description

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide, commonly known as EMA401, is a small molecule drug that has been developed as a treatment for chronic pain. Chronic pain is a complex condition that affects millions of people worldwide and is often difficult to treat. EMA401 has been shown to be effective in preclinical studies and is currently undergoing clinical trials to assess its safety and efficacy in humans.

Scientific Research Applications

Antitumor Agents and Enzyme Inhibitors

Compounds structurally related to "2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide" have been studied for their potential as antitumor agents and inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For example, N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues were synthesized and evaluated as potential dual TS and DHFR inhibitors with significant antitumor activity. The introduction of an ethyl group at the 6-position of the pyrimidine ring was found to significantly increase both the potency and the spectrum of tumor inhibition in vitro compared to analogues with a methyl substitution (Gangjee et al., 2009).

Molecular Docking and Synthesis Studies

Another study involved molecular docking, synthesis, and evaluation of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. This research aimed at predicting the affinity of synthesized compounds with proteins such as CDK4, indicating the potential use of related compounds in drug discovery and molecular biology (Holam, Santhoshkumar, & Killedar, 2022).

properties

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-4-7-6(2)12-10(13-9(7)15)16-5-8(14)11-3/h4-5H2,1-3H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLZJHUOAULXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-methylacetamide

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